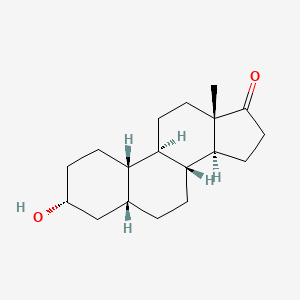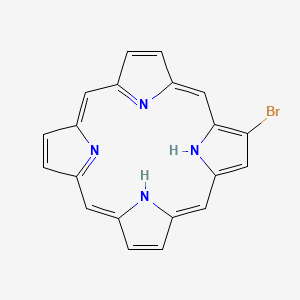
2-Bromoporphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromoporphyrin is a beta-bromoporphyrin.
Scientific Research Applications
Hypnotic and Analgesic Effects : 2-Bromomelatonin, an analog of melatonin and structurally related to 2-bromoporphine, has demonstrated hypnotic and analgesic properties in animal studies. It is comparable to propofol in its rapid onset and short duration of hypnosis, making it a potential candidate for use in anesthetics or anesthetic adjuvants (Naguib et al., 2003).
Treatment of Type 2 Diabetes : Bromocriptine, a sympatholytic D2-dopamine agonist closely related to 2-bromoporphine, has been approved for the treatment of type 2 diabetes. It is believed to augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone, reducing postmeal plasma glucose levels (DeFronzo, 2011).
Carbonic Anhydrase Inhibition : Research on novel bromophenols, which include compounds structurally similar to 2-bromoporphine, has shown that they possess inhibitory capacities against human cytosolic carbonic anhydrase II. This suggests potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Study of Neurotoxic Effects : The study of 1-bromopropane, which shares the bromine substitution feature with 2-bromoporphine, has provided insights into the biochemical changes in the central nervous system, helping to understand the neurotoxic effects of such compounds (Wang et al., 2002).
Reproductive and Developmental Toxicity Studies : 2-Bromopropane has been studied for its effects on reproduction and development, providing important data on the potential reproductive hazards of brominated compounds, which could be relevant for understanding the safety profile of 2-bromoporphine (Boekelheide et al., 2004).
properties
Product Name |
2-Bromoporphine |
|---|---|
Molecular Formula |
C20H13BrN4 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-bromo-21,22-dihydroporphyrin |
InChI |
InChI=1S/C20H13BrN4/c21-19-10-18-9-16-4-3-14(23-16)7-12-1-2-13(22-12)8-15-5-6-17(24-15)11-20(19)25-18/h1-11,23,25H |
InChI Key |
YRONSGSPTYWXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC(=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B1255086.png)
![7-Oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B1255087.png)
![(1S,5beta)-1alpha-[(1S)-1-Hydroxy-2-methylpropyl]-4alpha-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1255088.png)

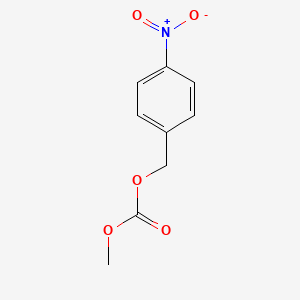
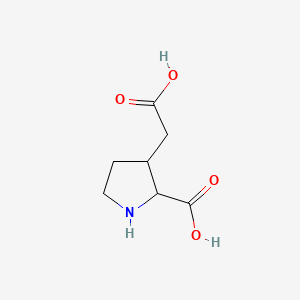
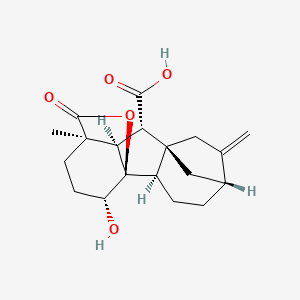
![3,3-difluoro-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1255098.png)
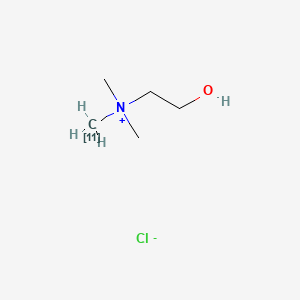

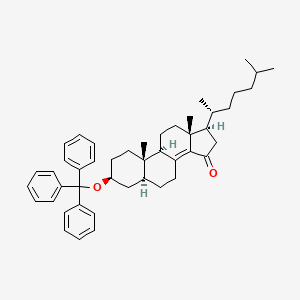
![(2S,3R,4R,5R)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B1255102.png)
